

# Physical and chemical properties of 2-Coumaranone

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## Compound of Interest

Compound Name: 2-Coumaranone-1-L

Cat. No.: B3026046

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## 2-Coumaranone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Coumaranone (also known as 2(3H)-benzofuranone). The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental methodologies, and visual representations of key processes.

### Core Properties and Data

2-Coumaranone is a bicyclic heteroaromatic compound featuring a benzene ring fused to a five-membered  $\gamma$ -butyrolactone ring.<sup>[1]</sup> It serves as a fundamental structural motif in various natural products and pharmacologically active compounds.<sup>[1]</sup>

### Physical and Chemical Properties

The quantitative physical and chemical data for 2-Coumaranone are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	3H-1-benzofuran-2-one	[1]
Synonyms	2(3H)-Benzofuranone, Isocoumaranone	
CAS Number	553-86-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	134.13 g/mol	[1]
Appearance	Off-white to pale yellow solid with an aromatic odor.	[1]
Melting Point	49–51 °C	[1]
Boiling Point	248 - 250 °C	[2]
Solubility	Soluble in hot water, diethyl ether, and acetonitrile.	[1]
Stability	Stable under normal conditions. Hydrolyzes slowly in hot water and rapidly in aqueous alkalis.	[1]

## Spectral Data

A summary of the key spectral data for the characterization of 2-Coumaranone is provided below.

Spectrum Type	Key Peaks / Shifts	Reference(s)
$^1\text{H}$ NMR	Data available, typically showing signals for aromatic and methylene protons.	[3][4]
$^{13}\text{C}$ NMR	Data available, with characteristic peaks for carbonyl, aromatic, and aliphatic carbons.	[5][6]
IR	Key absorptions corresponding to the carbonyl group (C=O) of the lactone and aromatic C-H bonds are expected.	[3]
Mass Spec	Molecular ion peak corresponding to the molecular weight is a key feature.	[3]

## Experimental Protocols

Detailed methodologies for key experiments related to the synthesis of 2-Coumaranone are outlined below.

### Laboratory Synthesis from 2-Hydroxyphenylacetic Acid

This method involves the intramolecular cyclization (lactonization) of 2-hydroxyphenylacetic acid.

Procedure:

- To a 250 mL three-necked flask, add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid and 100 mL of toluene.
- Equip the flask with a water separator and a stirrer.
- Initiate stirring and heat the mixture to 100 °C.

- Add 1 mL of 8 mol/L dilute sulfuric acid to the heated mixture.
- Heat the reaction mixture to reflux and maintain for 6 hours.
- After the reflux period, cool the reaction solution to room temperature.
- Wash the filtrate sequentially with sodium bisulfite solution and water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the toluene by distillation to yield 2-Coumaranone. This protocol has been reported to achieve a yield of 98%.<sup>[7]</sup>

#### Experimental Workflow: Synthesis from 2-Hydroxyphenylacetic Acid

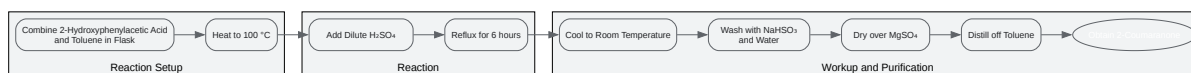


Figure 1: Laboratory Synthesis of 2-Coumaranone

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## Industrial Synthesis from Cyclohexanone and Glyoxylic Acid

A common industrial-scale synthesis involves a multi-step process starting from cyclohexanone and glyoxylic acid.<sup>[1]</sup>

#### Procedure Outline:

- Aldol Condensation: An acid-catalyzed aldol condensation of cyclohexanone and glyoxylic acid is performed to produce (predominantly) cis-2-oxocyclohexylidene acetic acid.
- Dehydration/Enollactonization: The intermediate from the first step is then dehydrated to form an enollactone. This step is reported to have a 90% yield.<sup>[1]</sup>

- Dehydrogenation: The enollactone undergoes continuous dehydrogenation at 250 °C in the vapor phase over a palladium catalyst to yield 2-Coumaranone. The reported yield for this final step is approximately 67%.[\[1\]](#)

## Chemical Reactivity and Mechanisms

### Nucleophilic Ring-Opening

The lactone ring of 2-Coumaranone is susceptible to cleavage by nucleophiles. In the presence of a base, such as sodium hydroxide, the electrophilic carbonyl carbon is attacked by the hydroxide ion, leading to a ring-opening reaction to form the corresponding 2-hydroxyphenylacetic acid salt.[\[1\]](#)

Base-Catalyzed Ring Opening of 2-Coumaranone

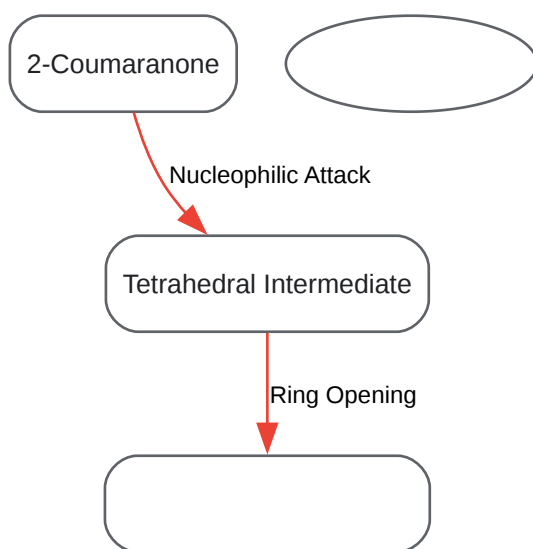


Figure 2: Nucleophilic Ring-Opening

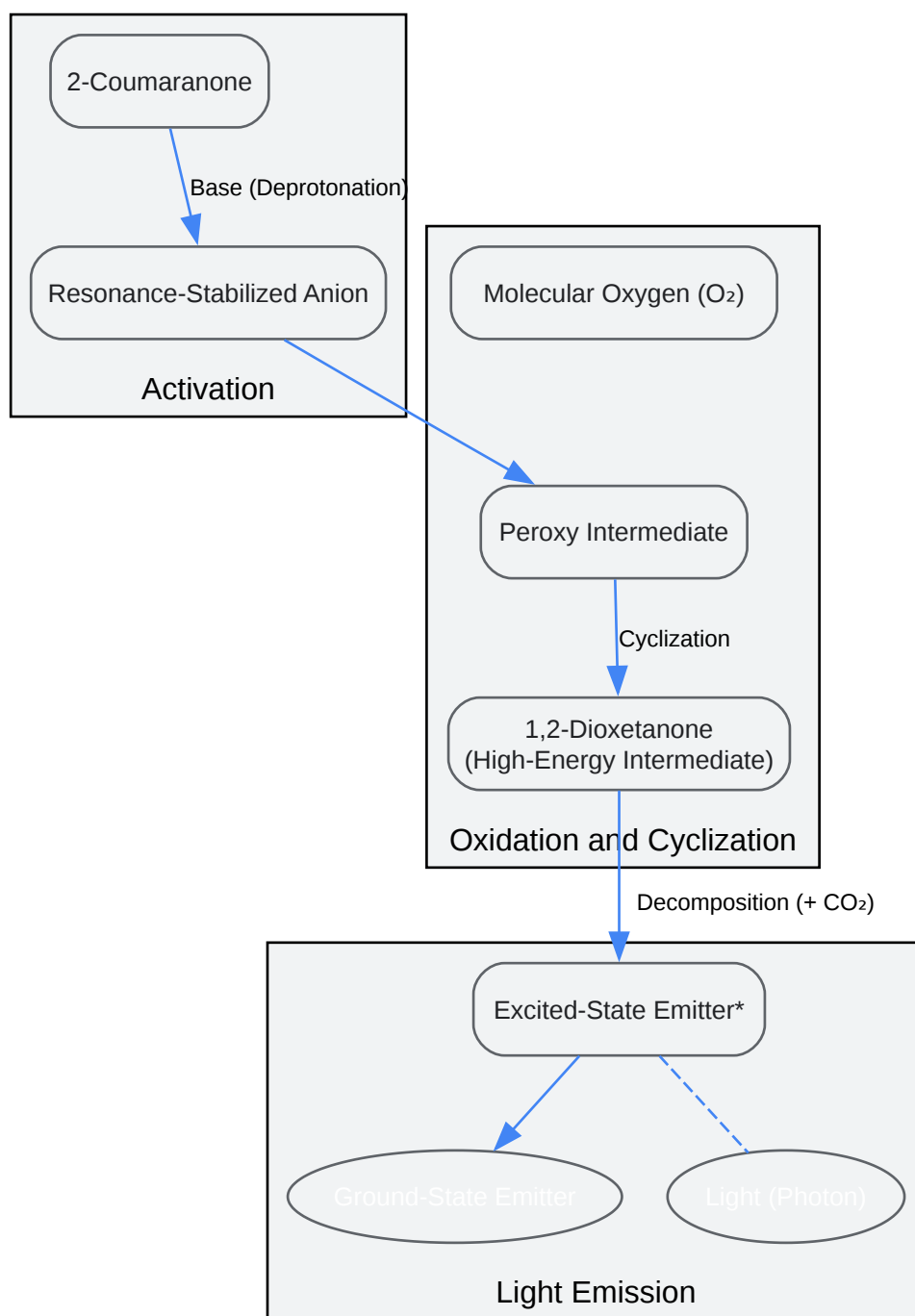


Figure 3: Chemiluminescence Mechanism

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